![molecular formula C20H18FN3O2 B2641358 4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930084-86-9](/img/structure/B2641358.png)

4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

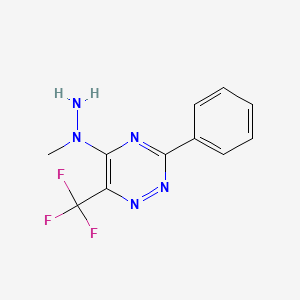

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study reported the synthesis of a compound with a yield of 88% as a brown solid . The synthesis involved various chemical reactions and used different solvents and catalysts .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and MS . For example, a study reported the 1H NMR and 13C NMR data of a similar compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and involve various steps . For example, a study reported the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques . For example, a study reported the melting point, IR, 1H NMR, 13C NMR, and ESI-MS data of a similar compound .Applications De Recherche Scientifique

Fungicidal Applications

This compound has been synthesized and evaluated as a fungicidal probe . It has shown effectiveness in inhibiting the enzymatic effects on cellobiase activity produced by some fungi .

Antimicrobial Activity

Pyrazolopyrimidine derivatives, which this compound is a part of, have shown significant antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs .

Antibacterial Activity

In addition to its antimicrobial properties, this compound has also demonstrated antibacterial activity . This suggests its potential use in the treatment of bacterial infections .

Antitumor and Anticancer Activity

The compound has shown promising results in the field of oncology. It has demonstrated antitumor and anticancer activities , making it a potential candidate for cancer treatment.

Inhibition of Cell Proliferation

The compound has been evaluated for its inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines . This suggests its potential use in controlling the growth of cancer cells .

Synthesis of Polyheterocyclic Compounds

The compound has been used in the synthesis of functionally vital pyrimidines . This suggests its potential use in the development of new materials and drugs .

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s transition and s phase, which are critical for dna replication .

Pharmacokinetics

Most of the synthesized compounds with similar structures were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines .

Action Environment

The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the ad site of the enzyme .

Orientations Futures

The future directions in the research of this compound could involve further investigation of its biological activities and potential applications in medicine . For example, similar compounds have been found to have anti-inflammatory and antitumor activities , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-15-8-4-7-14(11-15)18-17-16(22-20(26)23-18)12-24(19(17)25)10-9-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDBWJIKXYSSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2641286.png)

![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)

![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)

![3-Benzoyl-6-ethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2641293.png)

![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)